molecular formula C12H11ClN2OS B1463582 2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide CAS No. 1258639-64-3

2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide

Cat. No.: B1463582
CAS No.: 1258639-64-3
M. Wt: 266.75 g/mol
InChI Key: HQKQFWBIXDPHDK-UHFFFAOYSA-N
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Description

“2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide” is a compound with the molecular formula C12H11ClN2O2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its five-membered ring . Thiazole derivatives are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves various chemical techniques and computational chemistry applications . The specific synthesis process for “this compound” is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of “this compound” involves a phenyl ring oriented at certain angles with respect to the thiazole ring . The exact angles and other geometric features are not specified in the available literature.


Chemical Reactions Analysis

Thiazole compounds, including “this compound”, can undergo various chemical reactions due to the aromaticity of the thiazole ring . These reactions may include donor-acceptor, nucleophilic, and oxidation reactions .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Evren et al. (2019) synthesized new derivatives, including 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, and evaluated their anticancer activity. Specifically, some compounds showed selective cytotoxicity against A549 human lung adenocarcinoma cells while exhibiting minimal effects on NIH/3T3 mouse embryoblast cell lines, highlighting their potential in cancer therapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Crystal Structure Analysis

  • Saravanan et al. (2016) conducted a crystallographic study on a closely related compound, 2-Chloro-N-(4-phenyl-1,3-thia­zol-2-yl)acetamide, revealing its geometric features and intermolecular interactions. This kind of research aids in understanding the structural basis for the biological activity of such compounds (Saravanan, Ramakrishnan, Divakar, Kabilan, & Selvanayagam, 2016).

Antibacterial Agents

  • Ramalingam et al. (2019) synthesized derivatives starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, showing significant antibacterial activity. These findings contribute to the search for new antibacterial drugs amid growing antibiotic resistance (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antimicrobial Activity

  • A series of new arylidene compounds derived from 2-iminothiazolidine-4-one, which involves 2-chloro-N-(4-(6-methyl benzo[d] thiazol-2-yl) phenyl) acetamide in their synthesis, were tested against various bacteria, demonstrating sensitivity and potential as antimicrobial agents (Azeez & Abdullah, 2019).

Biochemical Analysis

Biochemical Properties

2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, thereby altering cellular responses to external stimuli. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. The compound can also influence gene expression by modulating the activity of transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux. The compound can affect the levels of specific metabolites, leading to changes in cellular metabolism. These interactions are often mediated by the compound’s binding to enzyme active sites, resulting in inhibition or activation of enzymatic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is critical for its biological activity, as it needs to reach specific cellular compartments to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound reaches its intended targets within the cell, allowing it to modulate specific biochemical processes .

Properties

IUPAC Name

2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c13-8-10(16)15-11(12-14-6-7-17-12)9-4-2-1-3-5-9/h1-7,11H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKQFWBIXDPHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CS2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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